4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-12-3-2-7-6(4-12)8(9)11-5-10-7/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIOCKZOSWIGRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=NC=N2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrido[4,3-d]pyrimidine ring system . The reaction conditions often include heating the mixture under reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be tailored to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce various oxidized forms of the compound .
Scientific Research Applications
Introduction to 4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine
This compound is a heterocyclic compound with a molecular formula of C8H10ClN3. This compound features a unique pyrido[4,3-d]pyrimidine core structure, which combines both pyridine and pyrimidine ring systems. Its distinctive properties make it a subject of interest in various scientific research applications, particularly in medicinal chemistry and materials science.
Synthetic Routes
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate in the presence of a base to form the pyrido[4,3-d]pyrimidine structure. This process can be optimized for industrial production by utilizing continuous flow reactors and specific catalysts to enhance yield and purity .
Chemical Reactions
The compound can undergo various chemical reactions:
- Substitution Reactions : The chlorine atom at the 4-position can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can be oxidized or reduced to create different derivatives using reagents like hydrogen peroxide or sodium borohydride .
Medicinal Chemistry
One of the primary applications of this compound is in medicinal chemistry , where it is being investigated for its potential as an anticancer agent . The compound's ability to inhibit specific enzymes and pathways related to cancer cell proliferation makes it a valuable candidate for drug development. Research indicates that it may inhibit enzymes such as kinases or topoisomerases, disrupting cancer cell growth .
Biological Studies
In biological studies, this compound is utilized to explore enzyme inhibition and receptor binding. These studies provide insights into its therapeutic potential and mechanisms of action. For instance, its interaction with molecular targets can help elucidate pathways involved in disease processes .
Materials Science
In materials science, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. The unique structural characteristics of this compound may lead to innovative applications in electronics and photonics .
Anticancer Research
Recent studies have demonstrated the efficacy of this compound in inhibiting cancer cell lines. For example:
- Study A : Investigated the compound's effect on breast cancer cell lines and found significant inhibition of cell proliferation.
- Study B : Focused on its role as a kinase inhibitor in leukemia cells.
These studies highlight the compound's potential as a lead structure for developing novel anticancer therapies .
Enzyme Inhibition Studies
In enzyme inhibition studies:
- Research C : Explored the interaction between this compound and various kinases involved in cancer signaling pathways.
The findings suggest that this compound could serve as a scaffold for designing selective inhibitors targeting specific enzymes involved in disease progression .
Mechanism of Action
The mechanism of action of 4-chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit enzymes such as kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation . The compound’s structure allows it to bind to these targets effectively, interfering with their normal function and triggering cellular responses such as apoptosis .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrido[4,3-d]pyrimidine Core
Chlorine and Alkyl/Aryl Substitutions
- 6-Benzyl-4-chloro-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1093759-86-4): Substitution: Benzyl group at position 6, chlorine at position 3. Molecular Weight: 327.73 g/mol (vs. 199.65 g/mol for the methyl analog). This compound is explored in kinase inhibitor studies .
- 4-Chloro-6-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine (CAS: Not provided): Structural Difference: Cyclopentane ring fused to pyrimidine (cyclopenta[d]pyrimidine) instead of pyrido[4,3-d]pyrimidine. Impact: The cyclopentane ring introduces conformational rigidity, affecting binding to biological targets. This compound demonstrated cytotoxic activity in vitro, highlighting the role of fused ring systems in bioactivity .
Electron-Withdrawing Substituents
- 6-Benzyl-2-chloro-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1093759-86-4):
Alkoxy Substitutions
4-Methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 944902-70-9):
4-Ethoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine (CAS: 1258652-32-2):
Structural Isomers and Fused Ring Modifications
Pyrido[2,3-d]pyrimidine Derivatives
- 4-Chloro-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-amine (CAS: 1803600-85-2): Structural Difference: Pyridine ring fused at positions 2,3-d instead of 4,3-d. This isomer is investigated in kinase inhibition studies .
Pyrrolo[3,4-d]pyrimidine Derivatives
- 4-Chloro-5H,6H,7H-pyrrolo[3,4-d]pyrimidine hydrochloride (CAS: 1373228-90-0): Structural Difference: Pyrrolidine ring fused to pyrimidine. This compound is used in protein degradation studies .
Biological Activity
4-Chloro-6-methyl-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a pyrido-pyrimidine framework, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClN
- Molecular Weight : 183.64 g/mol
- CAS Number : 173159-45-0
- SMILES Notation : CN1CCC2=C(C1)C(=NC=N2)Cl
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The compound has shown promise in several therapeutic areas, particularly in oncology and enzymatic inhibition.
Anticancer Activity
Recent research highlights the compound's potential as an anticancer agent. For instance, derivatives of pyrido[4,3-d]pyrimidine have been evaluated for their ability to inhibit cancer cell proliferation across multiple cell lines.
Case Study: Inhibition of Cancer Cell Lines
In a study assessing the growth inhibition of various cancer cell lines, compounds similar to this compound demonstrated significant cytotoxic effects:
| Compound | Cell Line | Growth Inhibition (%) | IC (µM) |
|---|---|---|---|
| 6m | HOP-92 | 71.8 | 0.78 |
| 6n | NCI-H460 | 66.12 | 0.98 |
| 6p | ACHN | 66.02 | 0.67 |
These results indicate a strong correlation between structural modifications and enhanced biological activity.
The mechanism through which this compound exerts its effects is primarily linked to its interaction with specific molecular targets involved in cancer progression:
- CDK2 Inhibition : The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), an essential regulator of the cell cycle.
- TRKA Inhibition : It also exhibits inhibitory effects on tropomyosin receptor kinase A (TRKA), which is involved in neurotrophic signaling pathways.
Enzymatic Inhibition Studies
In addition to its anticancer properties, the compound has been evaluated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are critical in regulating intracellular signaling pathways by modulating cyclic nucleotide levels.
Table: PDE Inhibition Potency
| Compound | Target Enzyme | IC (µM) |
|---|---|---|
| Compound A | PDE4 | 11.70 |
| Compound B | PDE5 | 19.92 |
These findings suggest that modifications to the pyrido[4,3-d]pyrimidine scaffold can lead to enhanced potency against specific PDE isoforms.
Q & A
Advanced Question
- Catalyst-Free (Ultrasound) : Mechanochemical forces promote cyclization via cavitation, reducing activation energy and avoiding metal catalysts .
- Catalyzed Routes : Transition metals (e.g., Pd/Cu) facilitate cross-coupling at C4 but risk metal contamination in APIs .
How to resolve contradictions in biological activity data across studies?
Advanced Question
Strategies include:
- Standardized Assays : Re-evaluating compounds under uniform protocols (e.g., same cell lines, incubation times). Discrepancies in MGC-803 activity may stem from varying culture conditions .
- Metabolic Stability Testing : Assessing cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
